molecular formula C28H21F3N2O3 B12160069 N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12160069
M. Wt: 490.5 g/mol
InChI Key: YQTOTXGFZFUJCE-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a trifluoromethylphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the Benzylamino Group: This step involves the reaction of benzylamine with an appropriate precursor under controlled conditions.

    Incorporation of the Trifluoromethylphenyl Group:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving suitable starting materials.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the trifluoromethylphenyl group and the furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H21F3N2O3

Molecular Weight

490.5 g/mol

IUPAC Name

N-[(Z)-3-(benzylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H21F3N2O3/c29-28(30,31)22-13-7-12-21(16-22)25-15-14-23(36-25)17-24(33-26(34)20-10-5-2-6-11-20)27(35)32-18-19-8-3-1-4-9-19/h1-17H,18H2,(H,32,35)(H,33,34)/b24-17-

InChI Key

YQTOTXGFZFUJCE-ULJHMMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.